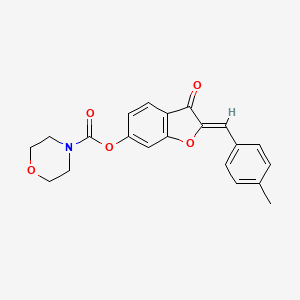

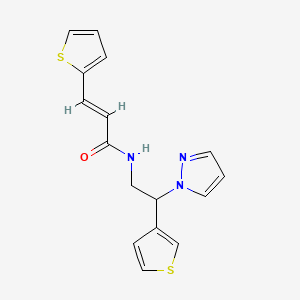

2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation and cyclization reactions. For instance, the synthesis of benzimidazole ligands can be achieved by combining certain precursors with metals, leading to the formation of complex structures with specific conformations (Yan-An Li et al., 2012)(Li et al., 2012). Similarly, the interaction of specific amines with other chemical groups can result in the creation of benzimidazole compounds with potential as thermostabilizers (Z. Z. Aghamali̇yev et al., 2018)(Aghamali̇yev et al., 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives reveals intricate details about their conformation and intermolecular interactions. For example, the molecule of a benzimidazole derivative might display an antiperiplanar conformation, forming two-dimensional networks through hydrogen bonds (Yan-An Li et al., 2012)(Li et al., 2012). These structural nuances are crucial for understanding the compound's behavior and potential applications.

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, contributing to their diverse chemical properties. For instance, certain benzimidazole derivatives can react with carboxylic acids to form salts that exhibit a range of molecular structures and intermolecular interactions, influenced by the nature of the reacting acids (B. Ji et al., 2011)(Ji et al., 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and stability, are determined by their molecular structure. These properties are essential for the compound's handling and potential applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, are also critical. For example, the interaction of benzimidazole derivatives with metals can lead to the formation of complexes with unique properties (Yan-An Li et al., 2012)(Li et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antiviral Effects

Benzimidazoles, including compounds similar to 2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine, have shown substantial antiviral activity. Herrmann, Herrmann, and Delong (1981) investigated substituted benzimidazoles' antiviral effects, finding them effective against enteroviruses and capable of saving mice from lethal infections (Herrmann, Herrmann, & Delong, 1981).

Antimicrobial and Cytotoxic Activity

Noolvi, Agrawal, Patel, Badiger, Gaba, and Zambre (2014) synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, demonstrating significant antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014).

Synthesis and Biological Activity

The synthesis and biological activities of various benzimidazole derivatives, including N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines, have been explored for their potent antibacterial and entomological activities by Chaudhary, Pareek, Pareek, Kant, Ojha, Pareek, and June (2011) (Chaudhary et al., 2011).

Synthesis of Derivatives for Nucleosides

Seela and Bourgeois (1989) described the synthesis of benzimidazole 2'-deoxyribonucleosides, highlighting their potential application in nucleoside research and strong fluorescence properties (Seela & Bourgeois, 1989).

Application in Network Formation

Ji, Deng, Ma, Miao, Ji, Liu, and Li (2011) synthesized organic salts containing bis(2-benzimidazylmethyl)amine, demonstrating their application in understanding molecular structures and intermolecular interactions (Ji et al., 2011).

Anticancer Activities

Yang, Ma, Li, Zhang, Tian, Huang, Li, Chen, and Yang (2019) synthesized novel trimethoxyphenyl-derived chalcone-benzimidazolium salts, showing significant anticancer activities against various human tumor cell lines (Yang et al., 2019).

Superheat-resistant Polymers

Qian, Haiquan, Song, Dai, Chen, and Yao (2020) researched polyimides derived from N-methyl benzimidazole, contributing to the development of superheat-resistant polymers with low thermal expansion coefficients (Qian et al., 2020).

Synthesis of Novel Benzimidazole Derivatives

Kuş, Ayhan-Kilcigil, Eke, and Iscan (2004) synthesized benzimidazole derivatives and evaluated their antioxidant properties, particularly on rat liver lipid peroxidation, revealing significant inhibitory effects (Kuş et al., 2004).

Development of Heterocyclic Hybrids

Almansour, Arumugam, Kumar, Soliman, Altaf, and Ghabbour (2016) developed benzimidazole-tethered oxazepine heterocyclic hybrids, investigating their molecular structure and properties for potential applications in nonlinear optical (NLO) technologies (Almansour et al., 2016).

Palladium and Platinum Complexes with Benzimidazole

Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with benzimidazole-based ligands, examining their structures and potential as anticancer compounds (Ghani & Mansour, 2011).

Eigenschaften

IUPAC Name |

2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3/c1-11-6-5-7-15(8-11)10-21-14(4)20-18-16(21)9-12(2)13(3)17(18)19/h5-9H,10,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCSOZPXKRZIGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3N)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2488046.png)

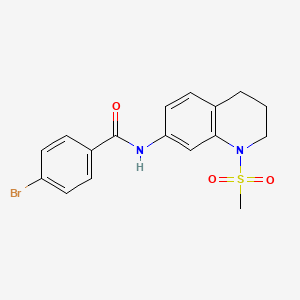

![N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2488047.png)

![2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2488049.png)

![1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2488056.png)

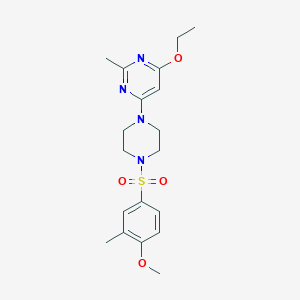

![1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2488059.png)

![1-[(4-methylphenyl)methyl]-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2488063.png)

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2488064.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide](/img/structure/B2488066.png)